![molecular formula C10H9ClN2 B185568 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 65242-27-5](/img/structure/B185568.png)
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Overview
Description
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound with the CAS number 65242-27-5 . Its IUPAC name is 2-chloro-5,6,7,8-tetrahydro-3-quinolinecarbonitrile .
Synthesis Analysis
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues has been reported in various studies . For instance, one study reported the synthesis of a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and various analogues starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in 1-propanol as solvent at reflux temperature in the absence of any added catalyst . Another study reported the transformation of tetrahydroquinolin-2 (1H)-one into 2-chlorotetrahydroquinoline via typical chlorination with PhP (O)Cl 2 27 and alkylation with silver carbonate 28 .Molecular Structure Analysis
The InChI code for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile is 1S/C10H9ClN2/c11-10-8 (6-12)5-7-3-1-2-4-9 (7)13-10/h5H,1-4H2 .Physical And Chemical Properties Analysis
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a solid substance . Its molecular formula is C10H9ClN2 .Scientific Research Applications
Synthesis and Derivative Formation
Facile Synthesis : The compound 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, related to 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, was synthesized using cyclohexanone and 2-benzylidenemalononitrile, showing potential in forming derivatives for various applications (Elkholy & Morsy, 2006).
Antifungal Properties : A series of derivatives of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibited notable antifungal activity, highlighting the biomedical potential of these compounds (Gholap et al., 2007).
One-Pot Synthesis : N2-substituted derivatives were efficiently synthesized in a one-pot reaction involving aromatic aldehyde, cyclohexanone, and malononitrile, demonstrating a versatile approach to creating diverse compounds (Wan et al., 2011).
Catalytic Systems and Green Chemistry
- Green Synthesis Method : A green methodology was developed using bleaching earth clay as a recyclable catalyst for synthesizing 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives, emphasizing the importance of environmentally friendly approaches in chemical synthesis (Mogle et al., 2015).
Chemical Reactions and Synthesis Reviews
Comprehensive Review : A detailed review of the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, including those with the 2-chloro group, provides insight into the wide range of possible reactions and applications (Mekheimer et al., 2019).
Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis method for novel 5,6,7,8-tetrahydroquinoline-3-carbonitriles showcases the potential for rapid and efficient production of these compounds (Dodiya et al., 2011).
Applications in Chemosensors and Optoelectronics
Chemosensors Development : Novel chemosensors based on 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline derivatives were developed for selective recognition of toxic Pd2+ ions, demonstrating the utility of these compounds in environmental monitoring (Shally et al., 2020).
Optoelectronic Properties Study : Hydroquinoline derivatives, including those related to 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, were studied for their optoelectronic and nonlinear charge transport properties, indicating potential applications in electronic materials (Irfan et al., 2020).
properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPSIGMJCQHAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396312 | |
Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
CAS RN |
65242-27-5 | |
Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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